(S)-2-(Piperazin-2-yl)acetonitrile
Overview
Description
(S)-2-(Piperazin-2-yl)acetonitrile is a chemical compound with the molecular formula C6H12N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-2-(Piperazin-2-yl)acetonitrile typically involves multiple steps. One common method starts with ®-1-BOC-3-hydroxymethyl piperazine as the starting material. The process includes the following steps:
PMBCl Protection: Protecting the hydroxyl group with PMBCl (p-methoxybenzyl chloride).
esCl Activation: Activating the protected intermediate with esCl (ethyl chloroformate).
TMSCN Cyanation: Introducing the nitrile group using TMSCN (trimethylsilyl cyanide).
ACE-Cl Removal PMB: Removing the PMB protection with ACE-Cl (acetyl chloride).
This method avoids the use of hazardous reagents, such as sodium periodate and rhodium chloride, making it safer and more cost-effective .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of toxic and expensive reagents. The reaction conditions are carefully controlled to maintain the desired stereochemistry and prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Piperazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(S)-2-(Piperazin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Utilized in the development of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Piperazin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The piperazine ring can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(Piperazin-2-yl)acetonitrile: The enantiomer of (S)-2-(Piperazin-2-yl)acetonitrile with similar chemical properties but different biological activity.
N-(2-Cyanoethyl)piperazine: A related compound with a cyanoethyl group attached to the piperazine ring.
2-(Piperazin-1-yl)acetonitrile: A structural isomer with the nitrile group attached to a different position on the piperazine ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its overall reactivity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications .
Properties
IUPAC Name |
2-[(2S)-piperazin-2-yl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKAZNBVXZKTAV-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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